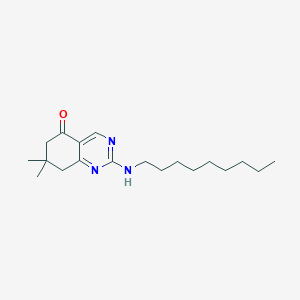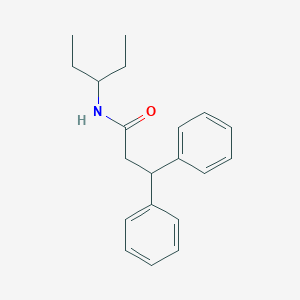
7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound has unique properties that make it a promising candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one is not yet fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. In addition to its anticancer activity, this compound has also been found to exhibit antibacterial and antifungal activity. Furthermore, it has been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. However, one of the main limitations of using this compound is its relatively high cost, which may limit its availability for certain research applications.
Future Directions
There are several future directions for research involving 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one. One potential direction is to investigate the compound's potential use as a molecular probe for studying protein-protein interactions. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, there may also be opportunities to explore the use of this compound in materials science, such as in the development of new polymers or coatings.
Synthesis Methods
The synthesis of 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one can be achieved through a multi-step process involving the reaction of 2-aminobenzonitrile with various aldehydes and ketones, followed by the addition of a nonylamine derivative. The resulting product can be purified through recrystallization or column chromatography.
Scientific Research Applications
The unique properties of 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of pharmaceuticals, where it has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been investigated for its potential use as a molecular probe for studying protein-protein interactions.
properties
Molecular Formula |
C19H31N3O |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
7,7-dimethyl-2-(nonylamino)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C19H31N3O/c1-4-5-6-7-8-9-10-11-20-18-21-14-15-16(22-18)12-19(2,3)13-17(15)23/h14H,4-13H2,1-3H3,(H,20,21,22) |
InChI Key |
XUMXBOYVKVJBIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNC1=NC=C2C(=N1)CC(CC2=O)(C)C |
Canonical SMILES |
CCCCCCCCCNC1=NC=C2C(=N1)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)